molecular formula C11H13NO3 B2810770 2-(2-formylphenoxy)-N,N-dimethylacetamide CAS No. 124490-59-1

2-(2-formylphenoxy)-N,N-dimethylacetamide

Cat. No.: B2810770
CAS No.: 124490-59-1
M. Wt: 207.229
InChI Key: DGEPAQUIZIHKQL-UHFFFAOYSA-N
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Description

2-(2-formylphenoxy)-N,N-dimethylacetamide is an organic compound that features a formyl group attached to a phenoxy ring, which is further connected to an N,N-dimethylacetamide moiety

Scientific Research Applications

2-(2-formylphenoxy)-N,N-dimethylacetamide has several applications in scientific research:

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to handle the compound with appropriate personal protective equipment and to avoid contact with skin, eyes, or clothing .

Future Directions

The compound and its derivatives hold promising potential for further functionalization, offering opportunities to enhance their properties, particularly towards developing zero-field single-molecule magnets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-formylphenoxy)-N,N-dimethylacetamide typically involves the reaction of 2-formylphenol with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-formylphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: 2-(2-carboxyphenoxy)-N,N-dimethylacetamide.

    Reduction: 2-(2-hydroxyphenoxy)-N,N-dimethylacetamide.

    Substitution: 2-(2-nitrophenoxy)-N,N-dimethylacetamide (for nitration).

Comparison with Similar Compounds

Similar Compounds

    2-(2-formylphenoxy)acetic acid: Similar structure but with an acetic acid moiety instead of N,N-dimethylacetamide.

    2-(2-formylphenoxy)ethanol: Contains an ethanol group instead of N,N-dimethylacetamide.

    2-(2-formylphenoxy)propanoic acid: Features a propanoic acid group.

Uniqueness

2-(2-formylphenoxy)-N,N-dimethylacetamide is unique due to the presence of the N,N-dimethylacetamide moiety, which imparts different solubility and reactivity characteristics compared to its analogs. This makes it particularly useful in applications where specific solubility or reactivity profiles are required .

Properties

IUPAC Name

2-(2-formylphenoxy)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12(2)11(14)8-15-10-6-4-3-5-9(10)7-13/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEPAQUIZIHKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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